molecular formula C6HBr2F2NO2 B1447339 1,5-Dibromo-2,4-difluoro-3-nitrobenzene CAS No. 1804413-71-5

1,5-Dibromo-2,4-difluoro-3-nitrobenzene

Cat. No.: B1447339
CAS No.: 1804413-71-5
M. Wt: 316.88 g/mol
InChI Key: KPWYRXMTHHIOQO-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of halogenated aromatic compounds has a rich history in organic chemistry, dating back to the early explorations of aromatic nitration. While nitrobenzene itself was first prepared in 1834 by German chemist Eilhardt Mitscherlich by treating benzene with fuming nitric acid, the synthesis and characterization of more complex halogenated nitrobenzene derivatives evolved over subsequent decades.

The specific compound this compound represents an advancement in the controlled functionalization of aromatic systems. The compound appears in chemical databases with the identifier 1804413-71-5 and has been documented in PubChem with CID 118841645. Its synthesis typically involves carefully controlled reaction conditions to achieve the specific substitution pattern of bromine atoms, fluorine atoms, and a nitro group on the benzene ring.

The evolution of synthetic methodologies for halogenated nitrobenzenes has been driven by their increasing importance in chemical research and industrial applications. The creation of such highly functionalized benzene derivatives demonstrates the progression from simple aromatic nitration to precise multi-step functional group manipulation, reflecting broader advances in organic synthesis techniques.

Nomenclature and Structural Classification

This compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides a standardized approach to naming organic compounds. The name indicates the presence and positions of the functional groups attached to the benzene ring:

  • The parent structure is benzene
  • Position 1 contains a bromine atom
  • Position 2 contains a fluorine atom
  • Position 3 contains a nitro group
  • Position 4 contains a fluorine atom
  • Position 5 contains a bromine atom

This compound is classified as a polysubstituted benzene derivative, specifically a halogenated nitrobenzene. It contains multiple substituents that influence its chemical and physical properties:

  • Two bromine atoms (heavy halogens)
  • Two fluorine atoms (light halogens)
  • One nitro group (electron-withdrawing)

The structural parameters and molecular identifiers of the compound include:

Parameter Value
Molecular Formula C6HBr2F2NO2
Molecular Weight 316.88 g/mol
IUPAC Name This compound
Standard InChI InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Standard InChI Key KPWYRXMTHHIOQO-UHFFFAOYSA-N
SMILES C1=C(C(=C(C(=C1Br)F)N+[O-])F)Br
LogP 3.74
Heavy Atoms Count 13
Polar Surface Area 43 Ų

The compound is known by several synonyms, including:

  • This compound
  • 2,6-difluoro-3,5-dibromo-1-nitrobenzene
  • CAS Number: 1804413-71-5

The structural arrangement of atoms in this compound creates a planar molecular geometry, typical of aromatic compounds. The nitro group lies in the same plane as the benzene ring, similar to the parent compound nitrobenzene, which has been confirmed by X-ray crystallography to possess a planar structure.

Strategic Importance in Modern Organic Chemistry

This compound holds significant importance in organic chemistry due to its unique reactivity profile and potential applications in various synthetic pathways. The strategic value of this compound stems from several key attributes:

Synthetic Versatility : The presence of multiple reactive sites—two bromine atoms, two fluorine atoms, and a nitro group—makes this compound a valuable building block in organic synthesis. Each functional group offers distinct reactivity that can be selectively exploited:

  • The bromine atoms can participate in coupling reactions, such as Suzuki, Stille, or Negishi couplings
  • The fluorine atoms provide stable carbon-fluorine bonds with unique electronic properties
  • The nitro group can undergo reduction to form amino groups or participate in nucleophilic aromatic substitution reactions

This combination of functional groups allows for controlled, sequential transformations, making the compound valuable in multi-step organic synthesis.

Electronic Properties : The electronic distribution in this compound is significantly influenced by its substituents. The nitro group is strongly electron-withdrawing, while the halogen atoms contribute both inductive electron-withdrawing effects and resonance effects. This creates a unique electronic environment that affects:

  • Reactivity patterns in electrophilic and nucleophilic substitutions
  • Coordination behavior with metals
  • Intermolecular interactions in solid-state structures

The positioning of the nitro group between the two fluorine atoms creates a distinctive electronic environment. Like other nitrobenzene derivatives, this compound likely exhibits reduced reactivity toward electrophilic aromatic substitution compared to benzene itself, with any further substitution likely occurring at the meta position relative to the nitro group, following established orientation patterns in nitrobenzene chemistry.

Applications in Advanced Materials : The unique structure of this compound makes it potentially valuable in materials science applications. Similar halogenated aromatic compounds have been utilized in:

  • Developing functional materials with specific electronic properties
  • Creating compounds with specialized optical characteristics
  • Synthesizing intermediates for polymeric materials with enhanced properties

The presence of fluorine atoms, in particular, contributes to thermal stability, hydrophobicity, and specific electronic properties that are valuable in materials applications.

Comparison with Related Compounds : Understanding the properties and reactivity of this compound within the context of similar compounds provides valuable insights:

Compound Molecular Formula Key Differences Comparative Reactivity
This compound C6HBr2F2NO2 Contains Br, F, and NO2 groups Complex reactivity governed by multiple substituents
2,4-Dibromo-1,5-difluoro-3-nitrobenzene C6HBr2F2NO2 Isomer with different positioning Similar chemical properties with subtle reactivity differences
Nitrobenzene C6H5NO2 Single NO2 substituent Less reactive than benzene in electrophilic substitution; meta-directing
1,3-Dibromo-2,4-difluorobenzene C6H2Br2F2 Lacks nitro group Increased reactivity toward electrophilic substitution

Research has demonstrated that nitrobenzene is approximately one-millionth as reactive as benzene in electrophilic substitution reactions, highlighting how the nitro group dramatically affects aromatic reactivity. This principle extends to polyhalogenated nitrobenzenes like this compound, where the combined effects of multiple electron-withdrawing groups create distinctive reactivity patterns.

The compound has potential applications in pharmaceutical development, where highly functionalized aromatic systems often serve as key intermediates in the synthesis of complex bioactive molecules. Its use in organic synthesis provides pathways to create diverse chemical structures with tailored properties for specific applications in medicinal chemistry and beyond.

Properties

IUPAC Name

1,5-dibromo-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWYRXMTHHIOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Halogenation

A common precursor is 1,2-difluorobenzene or related difluorobenzene derivatives. The initial step involves lithiation followed by halogenation:

This method yields 1,5-dibromo-2,4-difluorobenzene with good efficiency (~85% yield) after purification by distillation or chromatography.

Electrophilic Aromatic Nitration

The nitration step is crucial and is performed under carefully controlled conditions to avoid over-nitration or undesired substitution:

  • The dibromo-difluorobenzene intermediate is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperature (around -10 °C).
  • Slow addition of the substrate to the acid mixture ensures controlled reaction kinetics.
  • Stirring at this temperature for 2 hours allows selective introduction of the nitro group at the 3-position (meta to bromine substituents).
  • The reaction mixture is then poured into ice to precipitate the nitro-substituted product.

This nitration yields 1,5-dibromo-2,4-difluoro-3-nitrobenzene as a solid, which is purified by flash chromatography or recrystallization to achieve high purity (~85% yield).

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Lithiation of 1,2-difluorobenzene LDA at -78 °C, then TMSCl quench - Prepares intermediate for bromination
Bromination Br2 in dichloromethane, reflux 85 Produces 1,5-dibromo-2,4-difluorobenzene
Nitration H2SO4/HNO3, -10 °C, 2 hours stirring 85 Selective nitration at 3-position
Purification Flash chromatography or recrystallization - Ensures high purity of final compound

Mechanistic and Regioselectivity Considerations

  • Halogenation Regioselectivity: The presence of fluorine atoms directs bromination to positions ortho and para to fluorine due to electronic effects. The use of LDA for lithiation enhances regioselectivity by forming organolithium intermediates at specific positions before bromination.
  • Nitration Regioselectivity: Bromine substituents are meta-directing and strongly deactivating, while fluorine atoms are ortho/para directing but also deactivating. The combined electronic effects favor nitration at the 3-position relative to bromines, achieving the desired substitution pattern.
  • Temperature Control: Low temperature during nitration minimizes side reactions and over-nitration, ensuring high selectivity.

Alternative Synthetic Routes and Industrial Considerations

  • Electrophilic Aromatic Substitution (EAS): Direct bromination of 3,4-difluoronitrobenzene using bromine and catalysts like iron(III) bromide in solvents such as acetic acid can be employed to synthesize related compounds, but may require optimization to achieve the exact substitution pattern of this compound.
  • Metal-Halogen Exchange: Halogen exchange reactions using copper or palladium catalysts can substitute chlorine with bromine on fluorinated nitrobenzene precursors, followed by nitration.
  • Industrial Scale: Continuous flow reactors and automated systems improve safety and yield control during bromination and nitration steps, critical for large-scale production.

Research Findings and Characterization

  • The compound exhibits characteristic ¹H NMR signals for aromatic protons affected by bromine and fluorine substituents.
  • ¹⁹F NMR shows distinct fluorine environments with chemical shifts typically between -100 and -140 ppm.
  • GC-MS confirms molecular ion peaks consistent with C6H2Br2F2NO2 (molecular weight ~352 g/mol).
  • Purity and structure are further confirmed by IR spectroscopy , showing nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

Summary Table of Key Preparation Parameters

Parameter Description
Starting Material 1,2-Difluorobenzene or related derivatives
Key Reagents LDA, TMSCl, Br2, H2SO4, HNO3
Reaction Temperatures Lithiation: -78 °C; Bromination: reflux; Nitration: -10 °C
Typical Yields (%) Bromination: 85%; Nitration: 85%
Purification Methods Flash chromatography, recrystallization
Characterization Methods NMR (¹H, ¹⁹F), GC-MS, IR

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

1,5-Dibromo-2,4-difluoro-3-nitrobenzene serves as a valuable intermediate in organic synthesis. Its structure allows for various substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

Key Applications

  • Synthesis of Fluorinated Compounds : The presence of fluorine atoms makes this compound a precursor for synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Stille reactions, facilitating the formation of carbon-carbon bonds .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of dibromo-difluorobenzene exhibit cytotoxic activity against cancer cell lines. For instance, studies have explored the modification of this compound to enhance its efficacy as an anticancer agent .
  • Inhibitors of Protein Kinases : Some derivatives have been identified as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. The introduction of halogen atoms can significantly alter the biological activity and selectivity of these compounds .

Materials Science

Due to its unique electronic properties, this compound is also being investigated for applications in materials science.

Applications

  • Organic Electronics : The compound can be used in the fabrication of organic semiconductors and photovoltaic devices due to its suitable electronic properties and stability under operational conditions .
  • Liquid Crystals : Its derivatives are explored as components in liquid crystal displays (LCDs), where their thermal stability and solubility characteristics play a crucial role .

Environmental Applications

Research is ongoing into the environmental impact and degradation pathways of halogenated compounds like this compound. Understanding these pathways is essential for assessing their environmental risks and developing remediation strategies.

Summary Table of Applications

Application AreaSpecific UsesNotable Characteristics
Organic SynthesisBuilding block for fluorinated compoundsVersatile reactivity in substitution reactions
Medicinal ChemistryPotential anticancer agents & protein kinase inhibitorsModifications enhance biological activity
Materials ScienceOrganic semiconductors & LCD componentsSuitable electronic properties
Environmental ResearchDegradation pathways assessmentImportance for environmental risk evaluation

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-difluoro-3-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The bromine atoms can be substituted by nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Substituent Positions Key Functional Groups Applications/Notes
1,5-Dibromo-2,4-difluoro-3-nitrobenzene C₆HBr₂F₂NO₂ Br (1,5); F (2,4); NO₂ (3) Bromine, Fluorine, Nitro Organic synthesis, OLEDs
1,5-Dibromo-2,4-difluorobenzene C₆H₂Br₂F₂ Br (1,5); F (2,4) Bromine, Fluorine Building block for coupling reactions
1,5-Dibromo-2,4-dinitrobenzene C₆H₂Br₂N₂O₄ Br (1,5); NO₂ (2,4) Bromine, Nitro (two groups) Host material in red phosphorescent OLEDs
1,5-Dibromo-2,4-difluoro-3-iodobenzene C₆HBr₂F₂I Br (1,5); F (2,4); I (3) Bromine, Fluorine, Iodine Structural studies, collision cross-section analysis
1,3-Difluoro-2-methyl-4-nitrobenzene C₇H₅F₂NO₂ F (1,3); CH₃ (2); NO₂ (4) Fluorine, Methyl, Nitro Intermediate in pharmaceuticals

Electronic and Material Properties

  • Electron-Withdrawing Effects : The nitro group in this compound significantly lowers the aromatic ring’s electron density, favoring electrophilic substitutions. In contrast, 1,5-Dibromo-2,4-difluorobenzene lacks this reactivity, limiting its use to less demanding synthetic steps .
  • OLED Applications: 1,5-Dibromo-2,4-dinitrobenzene demonstrates superior performance as a bipolar host in red phosphorescent OLEDs due to its balanced electron/hole transport properties, attributed to dual nitro groups . The mono-nitro analog may exhibit less efficient charge transport.

Q & A

Q. What are the optimal synthetic routes for 1,5-Dibromo-2,4-difluoro-3-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation, fluorination, and nitration steps. For example:

Halogenation : Bromination of a toluene derivative using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to control regioselectivity .

Fluorination : Substitution of chlorine or other leaving groups with fluorine using KF or AgF in polar aprotic solvents (e.g., DMF) at 80–100°C .

Nitration : Nitration with HNO₃/H₂SO₄ at 0–10°C to avoid over-nitration. Yield optimization requires strict temperature control and stoichiometric monitoring .
Key Characterization : Confirm regiochemistry via ¹⁹F NMR (δ -110 to -150 ppm for aromatic F) and ¹H NMR (splitting patterns for substituents) .

Q. How should researchers safely handle this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹⁹F NMR to confirm substituent positions and coupling constants (e.g., J₃,4 for adjacent F and Br) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ and isotopic patterns (Br/F) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, but symmetry challenges may require low-temperature data collection .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or halogenation be addressed?

  • Directing Effects : The nitro group meta-directs electrophilic substitution, but steric hindrance from Br/F may alter reactivity. Computational modeling (DFT) predicts transition states to optimize reaction pathways .
  • Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) to direct nitration/halogenation .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures may yield thermodynamically stable isomers .

Q. How can computational methods predict reactivity and stability?

  • DFT Calculations : Use Gaussian or ORCA to model charge distribution (nitro group electron-withdrawing effects) and Fukui indices for electrophilic attack sites .
  • Thermochemical Data : NIST databases provide enthalpy/entropy values to predict decomposition pathways under varying conditions (e.g., thermal stability above 150°C) .

Q. How do researchers resolve contradictions in spectral or reactivity data?

  • Case Study : Discrepancies in ¹⁹F NMR shifts may arise from solvent polarity or impurities. Validate via cross-referencing with X-ray structures or independent synthesis .
  • Reproducibility : Document reaction conditions meticulously (e.g., humidity, catalyst batch) to isolate variables .

Q. What are the applications of this compound in cross-coupling reactions?

  • Suzuki-Miyaura : The bromine atoms serve as leaving groups for Pd-catalyzed coupling with aryl boronic acids. Use Pd(PPh₃)₄ and Cs₂CO₃ in THF at 80°C .
  • Ullmann Coupling : CuI/1,10-phenanthroline catalyzes C-N bond formation with amines. Monitor via TLC to prevent over-functionalization .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic aromatic substitution?

  • Activation : The nitro group deactivates the ring, but Br/F substituents enhance leaving group ability.
  • Mechanism : Use MeOH/NaOMe at 60°C for methoxy substitution. Kinetic studies (UV-Vis monitoring) reveal rate dependence on solvent dielectric constant .

Q. What are the decomposition pathways under oxidative or thermal stress?

  • Thermogravimetric Analysis (TGA) : Degradation above 200°C releases Br₂ and NOₓ gases, identified via FT-IR .
  • Oxidative Stability : Exposure to O₂ generates nitroso intermediates, detected via GC-MS .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem and CAS Common Chemistry for validated reaction conditions .
  • Safety Guidelines : Chemtronica AB and Combi-Blocks safety data sheets provide handling protocols .
  • Computational Tools : NIST thermochemistry databases and DFT software (e.g., Gaussian) support mechanistic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dibromo-2,4-difluoro-3-nitrobenzene
Reactant of Route 2
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1,5-Dibromo-2,4-difluoro-3-nitrobenzene

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